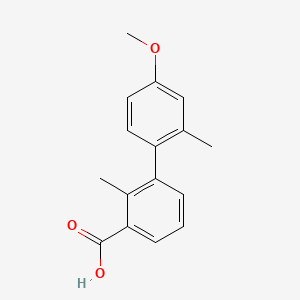

3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(4-methoxy-2-methylphenyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-10-9-12(19-3)7-8-13(10)14-5-4-6-15(11(14)2)16(17)18/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZFCRYYCBTJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=C(C(=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689964 | |

| Record name | 4'-Methoxy-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261899-37-9 | |

| Record name | 4'-Methoxy-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxy-2-methylphenylboronic acid and 2-methylbenzoic acid.

Coupling Reaction: A Suzuki coupling reaction is employed, where 4-methoxy-2-methylphenylboronic acid reacts with 2-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Reaction Conditions: The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis: Utilizing large-scale reactors to perform the Suzuki coupling reaction.

Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3-(4-Hydroxy-2-methylphenyl)-2-methylbenzoic acid.

Reduction: Formation of 3-(4-Methoxy-2-methylphenyl)-2-methylbenzyl alcohol.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways related to inflammation or pain response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituent Positions

3-Methoxy-2-methylbenzoic Acid (CAS 55289-06-0)

- Structure : Methoxy group at position 3 and methyl at position 2 on the benzoic acid.

- Key Differences : The absence of the 4-methoxy-2-methylphenyl substituent reduces steric hindrance and alters electronic properties.

- Implications : Higher solubility in polar solvents compared to the target compound due to fewer hydrophobic groups .

3-Methoxy-4-methylbenzoic Acid (CAS 7151-68-0)

- Structure : Methoxy at position 3 and methyl at position 4 on the benzoic acid.

- Key Differences : Substituent positions influence acidity (pKa) and crystal packing. The para-methyl group may enhance thermal stability .

2-Methoxy-3-(4-methylphenyl)benzoic Acid (CAS 1261969-47-4)

- Structure : Methoxy at position 2 and 4-methylphenyl at position 3 on the benzoic acid.

Derivatives with Functional Group Modifications

3-((5-Allyl-2-hydroxy-3-methoxyphenyl)diazenyl)-2-methylbenzoic Acid (Compound 3b)

- Structure : Incorporates a diazenyl (-N=N-) linker and allyl group.

- Key Differences : The diazenyl group enables conjugation-dependent applications (e.g., dyes or sensors). The allyl moiety may confer reactivity in polymerization or click chemistry .

3-Acetoxy-2-methylbenzoic Acid (CAS 168899-58-9)

- Structure : Acetoxy group at position 3 and methyl at position 2.

- Key Differences : The labile acetoxy group allows for controlled hydrolysis, enabling prodrug strategies .

Biological Activity

3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dual benzene ring structure with methoxy and methyl substituents, which contribute to its unique chemical properties. The presence of these substituents can influence its interaction with biological targets.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to modulate signaling pathways related to inflammation, potentially through the inhibition of pro-inflammatory cytokines.

- Mechanism of Action : The compound appears to interact with specific enzymes involved in the inflammatory response, leading to a decrease in inflammatory markers in vitro and in vivo.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria.

- Case Study : In a recent study, the compound demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 0.5 - 2.0 |

| Tetracycline | 1.0 |

| Erythromycin | 1.5 |

3. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress.

- Research Findings : The compound showed a significant reduction in reactive oxygen species (ROS) levels in cellular models, suggesting its utility in protecting cells from oxidative damage.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Receptor Interaction : It is hypothesized that the compound binds to receptors involved in pain and inflammation signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Methoxy-2-methylphenylboronic acid | Contains boronic acid group | Moderate antibacterial activity |

| 2-Methyl-4-methoxybenzoic acid | Lacks additional benzene ring | Lower anti-inflammatory effects |

| 4-Methoxy-2-methylbenzoic acid | Simpler structure | Minimal biological activity |

Q & A

Q. Advanced

- Method : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .

- Challenges : The 4-methoxy-2-methylphenyl group introduces torsional strain, complicating electron density mapping. Use high-resolution data (≤ 0.8 Å) and anisotropic displacement parameters for accurate refinement .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G**) .

Which solvents are suitable for solubility studies, and how do substituents influence partitioning behavior?

Q. Basic

-

Preferred solvents : Ethanol, THF, and ethyl acetate (polar aprotic) due to hydrogen-bonding capacity with the carboxylic acid group .

-

Data : For analogous 2-methylbenzoic acid derivatives:

Solvent Solubility (mg/mL, 25°C) Abraham Descriptor (Log P) Ethanol 45.2 -0.67 THF 32.8 0.23 Ethyl acetate 18.5 0.89 - Method : Use shake-flask technique with HPLC quantification .

What strategies are used to investigate its biological activity and molecular targets?

Q. Advanced

- Enzyme assays : Test inhibition of cyclooxygenase (COX-2) or lipoxygenase (LOX) via UV-Vis monitoring of substrate conversion (e.g., arachidonic acid for COX-2) .

- Receptor binding : Radioligand displacement assays (e.g., [³H]-ligands for GPCRs) with IC₅₀ determination.

- Computational docking : AutoDock Vina to predict binding poses in protein pockets (PDB: 6COX for COX-2) .

Which analytical techniques are critical for confirming purity and structural integrity?

Q. Basic

- HPLC : C18 column, 1.0 mL/min flow, 30:70 acetonitrile/0.1% TFA in water, λ = 254 nm .

- NMR : ¹H NMR (DMSO-d₆): δ 2.35 (s, 2-CH₃), δ 3.80 (s, 4-OCH₃), δ 7.25–7.60 (aromatic protons) .

- MS : ESI-MS (negative mode): m/z 285.1 [M-H]⁻ .

How can regioselective functionalization be achieved to explore structure-activity relationships (SAR)?

Q. Advanced

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the para position of the methoxy group due to directing effects .

- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield the carboxylic acid during alkylation .

- Cross-coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

What computational approaches predict its physicochemical properties and interactions?

Q. Advanced

- Solubility : Abraham model with descriptors S = 0.84, A = 0.42, B = 0.44 .

- Log P : Predict via ChemAxon or ACD/Labs Percepta (experimental Log P ≈ 3.1) .

- MD simulations : GROMACS with CHARMM36 force field to study membrane permeability .

How should the compound be stored to prevent degradation under experimental conditions?

Q. Basic

- Storage : Argon atmosphere, -20°C in amber vials.

- Stability : Monitor via TLC (silica, hexane:EtOAc 3:1); degradation products include decarboxylated derivatives under prolonged heat (>80°C) .

What methods address regioselectivity challenges during synthesis of polysubstituted analogs?

Q. Advanced

- Directing groups : Introduce nitro or amino groups to steer coupling reactions .

- Microwave synthesis : Enhance yields in SNAr reactions (e.g., 150°C, 30 min) .

- Steric maps : Use DFT to predict reactive sites (Mulliken charges, Fukui indices) .

How do structural modifications (e.g., halogenation) alter its bioactivity and solubility?

Q. Advanced

-

Fluorination : Increases metabolic stability (e.g., 3-F substitution raises Log P by 0.5) .

-

Chlorination : Enhances antimicrobial activity (MIC reduced from 128 µg/mL to 32 µg/mL vs. S. aureus) .

-

Data :

Derivative Solubility (µg/mL) COX-2 IC₅₀ (µM) Parent compound 285 12.4 5-Fluoro analog 210 8.7 3-Chloro analog 150 6.2

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.